Chlorobis(2,4,6-trimethylphenyl)borane
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Overview
Description
Chlorobis(2,4,6-trimethylphenyl)borane is an organoboron compound with the molecular formula C18H22BCl It is known for its unique structure, where a boron atom is bonded to two 2,4,6-trimethylphenyl groups and one chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorobis(2,4,6-trimethylphenyl)borane can be synthesized through the reaction of 2,4,6-trimethylphenylboronic acid with thionyl chloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
2,4,6−(CH3)3C6H2B(OH)2+SOCl2→2,4,6−(CH3)3C6H2BCl+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Chlorobis(2,4,6-trimethylphenyl)borane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkyl or aryl groups.
Oxidation Reactions: The boron center can be oxidized to form boronic acids or borates.
Reduction Reactions: The compound can participate in reduction reactions, often involving the boron center.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of new organoboron compounds with different substituents.
Oxidation: Production of boronic acids or borates.
Reduction: Formation of borohydrides or other reduced boron species.
Scientific Research Applications
Chlorobis(2,4,6-trimethylphenyl)borane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of chlorobis(2,4,6-trimethylphenyl)borane involves its ability to form stable complexes with various substrates. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This property is exploited in various catalytic processes and chemical transformations. The molecular targets and pathways involved depend on the specific application, such as forming carbon-carbon bonds in organic synthesis or interacting with biological molecules in drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Trimesitylborane: Another organoboron compound with three 2,4,6-trimethylphenyl groups bonded to boron.
Chlorobis(pentafluorophenyl)borane: A similar compound where the phenyl groups are substituted with pentafluoro groups.
Uniqueness
Chlorobis(2,4,6-trimethylphenyl)borane is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring high selectivity and stability.
Properties
IUPAC Name |
chloro-bis(2,4,6-trimethylphenyl)borane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BCl/c1-11-7-13(3)17(14(4)8-11)19(20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCDVMPJPKWGEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BCl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50780845 |
Source
|
Record name | Chlorobis(2,4,6-trimethylphenyl)borane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50780845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
240432-83-1 |
Source
|
Record name | Chlorobis(2,4,6-trimethylphenyl)borane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50780845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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